1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid
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Overview
Description
1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is an organic compound with a unique structure that includes a methoxymethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclohexanone. This intermediate can then be oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-(methoxymethyl)-4-oxocyclohexanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-4-hydroxycyclohexanecarboxylic acid
- 1-(Methoxymethyl)-4-aminocyclohexanecarboxylic acid
- 1-(Methoxymethyl)-4-chlorocyclohexanecarboxylic acid
Comparison: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The methoxymethyl group also provides additional reactivity and potential for functionalization.
Properties
IUPAC Name |
1-(methoxymethyl)-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-6-9(8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOVOKHICIUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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